3-((6-Methylpyridin-3-yl)oxy)propan-1-amine

Description

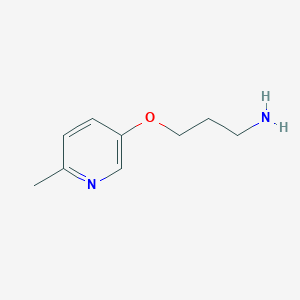

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is a primary amine derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine chain linked via an ether group. The 6-methylpyridine moiety may enhance lipophilicity and influence binding interactions in biological systems, while the propan-1-amine chain provides a flexible linker for further functionalization. This compound’s hypothetical molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol.

Properties

IUPAC Name |

3-(6-methylpyridin-3-yl)oxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-3-4-9(7-11-8)12-6-2-5-10/h3-4,7H,2,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDIMGKPHAPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methylpyridin-3-yl)oxy)propan-1-amine typically involves the reaction of 6-methyl-3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the amine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a ligand in binding studies.

Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)propan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 6-Methylpyridine (Target Compound): The methyl group at the 6-position likely increases lipophilicity compared to unsubstituted pyridine analogs (e.g., (3-(3-Pyridyloxy)propyl)methylamine, ).

- 5-Fluoropyridine () : The electron-withdrawing fluorine atom enhances metabolic stability and may improve binding affinity in enzyme-targeted therapies .

Amine Functionalization

Physicochemical Properties

- Lipophilicity : Bulky substituents like 2-ethylhexyloxy () drastically increase lipophilicity (logP ~3.5 inferred), whereas the target compound’s methylpyridine group offers a balance between solubility and membrane permeability .

- Stability : Salt forms (e.g., hydrochloride in ) improve stability and crystallinity, a strategy applicable to the target compound for pharmaceutical formulation .

Biological Activity

3-((6-Methylpyridin-3-yl)oxy)propan-1-amine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. Its structure features a pyridine ring substituted with a methyl group at the 6-position, linked to a propan-1-amine through an ether bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective beta-2 adrenergic receptor agonist.

The biological activity of this compound primarily involves its interaction with beta-2 adrenergic receptors, which are crucial for bronchial smooth muscle dilation. This action enhances airflow in the lungs, making it potentially beneficial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, the compound has been shown to modulate immune responses by increasing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting its utility in inflammatory diseases.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

| Activity | Description | Reference |

|---|---|---|

| Beta-2 Adrenergic Agonism | Stimulates bronchial smooth muscle dilation, improving airflow in the lungs. | |

| Anti-inflammatory Effects | Enhances IL-10 production, potentially reducing inflammation. | |

| Selectivity | Selectively binds to beta adrenergic receptors, influencing pharmacological effects. |

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methyl-3-hydroxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the amine group.

Synthesis Route:

- Reactants : 6-methyl-3-hydroxypyridine and 3-chloropropan-1-amine.

- Conditions : Basic environment (e.g., potassium hydroxide).

- Mechanism : Nucleophilic substitution leading to ether formation.

Case Studies and Research Findings

Recent studies exploring the biological activity of this compound have highlighted its therapeutic potential:

- Respiratory Disease Models : Research indicates that compounds similar in structure to 3-((6-Methylpyridin-3-yloxy)propan-1-amines) have shown efficacy in models of asthma, demonstrating significant improvements in airflow and reductions in airway resistance.

- Inflammation Studies : In vitro studies have demonstrated that this compound can modulate immune cell behavior, particularly enhancing IL-10 production from macrophages, which may lead to reduced inflammation in various conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-((6-Methylpyridin-3-yloxy)propanamines), each exhibiting unique biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[6-Methylpyridin-3-yloxy]propan-1-amines | Similar structure but different methyl group position | May exhibit different biological activities |

| N-Methyl-(6-methylpyridin-2-yloxy)-propanamines | Additional methyl group on amine nitrogen | Alters chemical properties and potentially activity |

| 4-(6-Methylpyridinyl)-butanamines | Different alkyl chain length | May affect pharmacokinetics and receptor binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.